2-Chloro-4-methyl-5-nitropyrimidine
Description
Significance of Nitropyrimidine Derivatives in Chemical Synthesis and Design
Nitropyrimidine derivatives are a class of compounds that are of significant interest in the fields of medicinal and agricultural chemistry. The pyrimidine (B1678525) nucleus is a constituent of various biologically important molecules and is known to exhibit a wide range of pharmacological activities. orientjchem.org Derivatives of pyrimidine have been shown to act as anti-inflammatory, anti-malarial, anti-tumor, and antimicrobial agents, among other therapeutic applications. orientjchem.org
The presence of a nitro group on the pyrimidine ring can significantly influence the molecule's chemical reactivity and biological activity. This functional group is a strong electron-withdrawing group, which can alter the charge distribution and structural characteristics of the heterocyclic system, thereby enhancing its reactive potential.
Historical Context of Research on Halogenated and Nitrated Pyridines and Pyrimidines
The study of halogenated and nitrated pyridines and pyrimidines has a rich history rooted in the quest for new therapeutic agents and a deeper understanding of chemical reactivity. Halogenated pyrimidines, such as iododeoxyuridine and bromodeoxyuridine, have been investigated for their ability to act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment. nih.gov Research has explored the relationship between the duration of exposure to these compounds, their incorporation into DNA, and the resulting radiosensitization. nih.gov
The nitration of pyridine (B92270) and its derivatives has been a subject of extensive study to understand the mechanisms and regioselectivity of electrophilic substitution on this heterocyclic ring. The introduction of a nitro group can be challenging due to the electron-deficient nature of the pyridine ring but is crucial for the synthesis of many biologically active molecules. nih.govresearchgate.net
Overview of Current Research Landscape and Gaps for 2-Chloro-4-methyl-5-nitropyrimidine
The current research landscape for this compound appears to be relatively limited, with a scarcity of publicly available studies focusing specifically on this compound. While there is a wealth of information on related compounds like nitropyridines and other pyrimidine derivatives, detailed research findings, including extensive synthesis protocols, reaction mechanisms, and a broad spectrum of applications for this compound, are not widely documented.
This lack of specific research presents a significant gap in the scientific literature. Further investigation into the synthesis, characterization, and potential applications of this compound could unveil novel properties and uses in areas such as medicinal chemistry, materials science, and agricultural science. The unique combination of functional groups on its pyrimidine ring suggests that it could serve as a versatile building block for the synthesis of more complex molecules with interesting biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)2-7-5(6)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDFYRAYUHAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594160 | |
| Record name | 2-Chloro-4-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97821-70-0 | |
| Record name | 2-Chloro-4-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-5-nitropyrimidine | |
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Synthetic Methodologies for 2 Chloro 4 Methyl 5 Nitropyrimidine
Strategies for the De Novo Synthesis of the Pyrimidine (B1678525) Core with Substituents
De novo synthesis offers a direct route to polysubstituted pyrimidines by constructing the heterocyclic ring from acyclic precursors. This approach is advantageous as it allows for the early introduction of desired functional groups and substitution patterns.
Cyclization Reactions Utilizing Precursors for Substituted Pyrimidines
The fundamental strategy for de novo pyrimidine synthesis involves the condensation of a three-carbon component with an amidine or a related N-C-N fragment. Various multicomponent reactions and cycloaddition strategies have been developed to create substituted pyrimidines. mdpi.com For the specific substitution pattern of 2-Chloro-4-methyl-5-nitropyrimidine, this would conceptually involve precursors that already contain the methyl and nitro groups, or precursors that can be easily converted to them.
One common and versatile method is the reaction of β-dicarbonyl compounds or their equivalents with amidines. researchgate.net For instance, a suitably substituted 1,3-dicarbonyl compound can react with an amidine to form the pyrimidine ring. researchgate.net While a direct synthesis using precursors bearing all three substituents (chloro, methyl, and nitro) is complex, a plausible route involves using a precursor for the 4-methyl group, such as acetoacetic ester, and a precursor that can be later functionalized.
Catalyzed reactions, such as those using copper or zinc chloride, can facilitate the cyclization of ketones with nitriles or other components to form diversely functionalized pyrimidines. organic-chemistry.org These methods often proceed under basic conditions and demonstrate good tolerance for various functional groups. organic-chemistry.org
| Precursor Type | Condensing Partner | Key Features |
| β-Keto esters | Amidines | A classic and widely used method for forming the pyrimidine core, often promoted by ultrasound irradiation. organic-chemistry.org |
| α,β-Unsaturated ketones | Amidines | A [3+3] annulation-oxidation sequence, sometimes utilizing choline hydroxide as a catalyst and medium. mdpi.com |
| Ketones and Nitriles | - | Copper-catalyzed cyclization provides an economical route to functionalized pyrimidines. organic-chemistry.org |
| Enamines, Orthoformate, Ammonium Acetate | - | A zinc chloride-catalyzed three-component reaction allows for single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
Sequential Functionalization Approaches for Chlorination, Methylation, and Nitration
An alternative de novo strategy involves forming a simpler pyrimidine ring first and then sequentially adding the required functional groups. This method relies on the inherent reactivity of the pyrimidine ring, where certain positions are more susceptible to electrophilic or nucleophilic attack. For pyrimidines, the 2-, 4-, and 6-positions are electron-deficient, facilitating nucleophilic substitution, while the 5-position is more amenable to electrophilic substitution.
A hypothetical sequence could begin with the synthesis of 4-methylpyrimidine. This can be achieved by condensing 4,4-dimethoxy-2-butanone with formamide. Once the 4-methylpyrimidine core is established, the subsequent steps would involve targeted chlorination and nitration. Chlorination would likely target the 2-position, followed by nitration at the electron-rich 5-position. However, controlling the regioselectivity of these sequential additions can be challenging and often requires specific directing groups or reaction conditions.
Functional Group Interconversion Pathways for this compound
Functional group interconversion (FGI) is a more common and often more practical approach, starting with a readily available pyrimidine derivative and modifying its substituents. This pathway is typically the preferred method for producing this compound. The synthesis generally begins with a hydroxypyrimidine precursor, which is then nitrated and subsequently chlorinated.
Regioselective Nitration Protocols for Pyrimidine Scaffolds
Nitration of the pyrimidine ring is an electrophilic substitution reaction. The presence of activating groups on the ring is often essential for the reaction to proceed efficiently. For the synthesis of the target compound, the precursor 2-hydroxy-4-methylpyrimidine (which exists in its tautomeric form, 4-methyl-2(1H)-pyrimidinone) is typically the starting material.
The nitration is carried out using a mixture of nitric acid and sulfuric acid. The hydroxyl group at the 2-position and the methyl group at the 4-position activate the ring, directing the incoming nitro group to the 5-position. This regioselectivity is a key step in the synthesis. The reaction yields 2-hydroxy-4-methyl-5-nitropyrimidine.
A similar strategy is employed in pyridine (B92270) chemistry, where an amino group is first introduced and nitrated, followed by hydrolysis to the hydroxy derivative, indicating the importance of activating groups for regioselective nitration. guidechem.com
| Starting Material | Reagents | Product | Key Conditions |
| 2-Hydroxy-4-methylpyrimidine | Fuming Nitric Acid, Sulfuric Acid | 2-Hydroxy-4-methyl-5-nitropyrimidine | Controlled temperature, often cooled initially. |
| 2-Amino-4-methylpyridine (Pyridine analogue) | Fuming Nitric Acid, Sulfuric Acid | 2-Amino-4-methyl-5-nitropyridine | Cooled in an ice bath, then heated to ~60°C. guidechem.com |
Chlorination Methods on Hydroxypyrimidine Precursors
The conversion of a hydroxypyrimidine (or its pyrimidinone tautomer) to a chloropyrimidine is a crucial step. The most widely used reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or a tertiary amine like N,N-diethylaniline.
Starting with the 2-hydroxy-4-methyl-5-nitropyrimidine obtained from the nitration step, the chlorination is achieved by heating with a chlorinating agent. The reaction effectively replaces the hydroxyl group at the C2 position with a chlorine atom.
Reaction Example: The synthesis of 2-Chloro-4-methyl-5-nitropyridine (B1210972) (a pyridine analogue) involves mixing the precursor, 2-hydroxy-4-methyl-5-nitropyridine, with phosphorus pentachloride and phosphorus oxychloride and heating the mixture to around 110-150°C for several hours. guidechem.comchemicalbook.com After the reaction, excess POCl₃ is removed, and the product is isolated by pouring the residue into ice water, causing the product to precipitate. guidechem.comchemicalbook.com
| Precursor | Chlorinating Agent(s) | Temperature | Product |
| 2-Hydroxy-4-methyl-5-nitropyrimidine | POCl₃ / PCl₅ | 110-150°C | This compound |
| 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride (SOCl₂) | Reflux | 2-Chloro-5-methyl-3-nitropyridine nih.gov |
| 2-Hydroxy-5-nitropyridine | POCl₃ or PCl₅ | 40-160°C | 2-Chloro-5-nitropyridine google.com |
Introduction of Methyl Group via Direct or Indirect Methods
The introduction of the methyl group is most efficiently accomplished by starting with a precursor that already contains it, as seen in the FGI pathway starting from 2-hydroxy-4-methylpyrimidine. This precursor is synthesized from readily available materials like malonamide and methyl acetate. guidechem.com
Direct methylation of a pre-formed 2-chloro-5-nitropyrimidine (B88076) ring is less common and presents significant regioselectivity challenges. However, methods for introducing alkyl groups onto a pyrimidine ring do exist. For example, Grignard reagents can be used to introduce alkyl groups onto chloropyrimidines in the presence of an iron catalyst like Fe(acac)₃. A reported synthesis of 2-chloro-4-methylpyrimidine uses this approach, starting from 2,4-dichloropyrimidine and methylmagnesium chloride. guidechem.com While feasible, applying this to a nitrated substrate would be complicated by the potential for side reactions with the nitro group.
Multi-Step Synthesis Sequences and Optimization Strategies
Synthesis from Pyridine Precursors (Analogous Approaches)
A common and effective strategy for synthesizing the title compound begins with 2-amino-4-methylpyridine as the starting material. guidechem.com This precursor undergoes a series of reactions designed to introduce the required functional groups in a regioselective manner.
The initial and critical step in the synthesis is the nitration of 2-amino-4-methylpyridine. guidechem.com This electrophilic substitution reaction introduces a nitro group onto the pyridine ring. The process involves dissolving the 2-amino-4-methylpyridine in concentrated sulfuric acid, followed by cooling in an ice bath. A nitrating mixture, composed of concentrated sulfuric acid and fuming nitric acid, is then added slowly while maintaining a low temperature to control the reaction rate and prevent overheating. guidechem.com
The reaction mixture is subsequently heated to approximately 60°C for an extended period, often around 15 hours, until the cessation of gas evolution. guidechem.com This process yields a mixture of nitrated isomers, primarily 2-amino-5-nitro-4-methylpyridine and the byproduct 2-amino-3-nitro-4-methylpyridine. guidechem.com
Following nitration, the resulting 2-amino-5-nitro-4-methylpyridine intermediate undergoes hydrolysis. This is typically achieved through a diazotization reaction. The nitrated intermediate is dissolved in dilute sulfuric acid and cooled to a temperature near 0°C. A solution of sodium nitrite (B80452) is then added dropwise, converting the amino group into a diazonium salt, which is subsequently hydrolyzed to form 2-hydroxy-5-nitro-4-methylpyridine. guidechem.com
The final step is the chlorination of the 2-hydroxy-5-nitro-4-methylpyridine intermediate. This conversion of a hydroxyl group to a chlorine atom is a crucial transformation. The reaction is carried out using a chlorinating agent, such as a mixture of phosphorus pentachloride and phosphorus oxychloride (POCl3), with the latter often serving as the solvent. guidechem.com The mixture is heated, typically to around 110°C, for several hours to complete the reaction. guidechem.com After the reaction, excess phosphorus oxychloride is removed, and the residue is introduced to water, causing the final product, this compound, to precipitate as a light yellow solid. guidechem.com
Evaluation of Reaction Conditions and Yield Optimization
In the nitration step , temperature control is paramount. The initial addition of the nitrating agent is performed at a low temperature (5°C-10°C) to manage the exothermic nature of the reaction. guidechem.com The subsequent heating to 60°C is a balance between achieving a reasonable reaction rate and preventing thermal decomposition or the formation of excessive byproducts. guidechem.com
For the chlorination step , research into analogous systems, such as the chlorination of various hydroxypyrimidines and hydroxypyridines, has led to significant optimization. Traditional methods often use a large excess of POCl3 as both the reagent and solvent. mdpi.com However, more modern, environmentally conscious, and cost-effective protocols have been developed. These optimized methods utilize equimolar amounts of POCl3 in a solvent-free environment, heating the mixture in a sealed reactor. mdpi.com This approach not only reduces chemical waste but can also lead to higher yields and simpler work-up procedures. mdpi.com The use of a base, such as pyridine, is also common in these reactions. mdpi.com
Below is a table summarizing the typical reaction conditions for the multi-step synthesis.
| Reaction Step | Key Reagents | Temperature | Time | Key Outcome |
| Nitration | 2-amino-4-methylpyridine, H₂SO₄, HNO₃ (fuming) | 5°C-10°C (initial), then ~60°C | ~15 hours | Formation of 2-amino-5-nitro-4-methylpyridine |
| Hydrolysis | 2-amino-5-nitro-4-methylpyridine, H₂SO₄ (dilute), NaNO₂ | 0°C-5°C | ~30 minutes | Formation of 2-hydroxy-5-nitro-4-methylpyridine |
| Chlorination | 2-hydroxy-5-nitro-4-methylpyridine, PCl₅, POCl₃ | ~110°C | ~3 hours | Formation of this compound |
Byproduct Formation and Selectivity Control in this compound Synthesis
A significant challenge in this synthetic sequence is controlling selectivity, particularly during the nitration step, to minimize the formation of unwanted byproducts.
During the nitration of 2-amino-4-methylpyridine, the primary byproduct formed is the constitutional isomer, 2-amino-3-nitro-4-methylpyridine. guidechem.com The directing effects of the amino and methyl groups on the pyridine ring lead to substitution at both the C3 and C5 positions. To achieve a pure final product, this isomeric byproduct must be removed.
Selectivity control is exerted during the work-up and purification phase. After the initial precipitation of the isomer mixture, a key purification step involves dissolving the crude product in 10% dilute hydrochloric acid. guidechem.com The desired 2-amino-5-nitro-4-methylpyridine is more basic and readily dissolves, while some impurities may be filtered off. The subsequent selective precipitation of the desired isomer is achieved by carefully neutralizing the filtrate with a 50% sodium hydroxide solution to a specific pH range of 4 to 5. guidechem.com This precise pH control causes the 2-amino-5-nitro-4-methylpyridine to precipitate, leaving the more soluble 3-nitro isomer in the solution, thus effectively separating them.
In the chlorination step, byproduct formation can be controlled by optimizing reaction conditions. Using an excess of the chlorinating agent can lead to undesired side reactions. Modern solvent-free methods using equimolar POCl3 have been shown to provide high yields and purity, suggesting a high degree of selectivity and minimal byproduct formation under these optimized conditions. mdpi.com The presence of the hydroxyl group on the 2-hydroxy-5-nitropyridine intermediate provides a specific site for chlorination, which generally leads to good selectivity for the desired 2-chloro product.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Methyl 5 Nitropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chloro-4-methyl-5-nitropyrimidine
Reactivity of the Chloro Substituent Towards Various Nucleophiles
The chloro substituent at the C2 position is the focal point for nucleophilic attack due to the ring's electronic activation. Its lability allows for the synthesis of a wide array of substituted pyrimidines.
This compound readily reacts with primary and secondary amines. These reactions typically proceed under mild conditions and result in the formation of the corresponding N-substituted 4-methyl-5-nitropyrimidin-2-amines. The general reactivity pattern follows the nucleophilicity of the amine, with secondary amines often reacting more readily than primary amines of similar basicity.
Kinetic studies on the analogous compound, 2-chloro-5-nitropyridine, with various substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) show that the reaction is not base-catalyzed. researchgate.net The rates correlate well with Hammett constants, yielding negative ρ values, which indicates that electron-donating substituents on the nucleophile accelerate the reaction by increasing its nucleophilicity. researchgate.net Similar reactivity is expected for this compound.
In a study using an aqueous medium with hydroxypropyl methylcellulose (B11928114) (HPMC) as an additive, even highly activated electrophiles like the analog 2-chloro-5-nitropyrimidine (B88076) showed limitations. d-nb.inforsc.org While reactions with amines did occur, the desired products were sometimes obtained in low to moderate yields due to competing hydrolysis of the highly activated substrate in the aqueous basic conditions. d-nb.inforsc.org
The chloro group can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, lead to the formation of 2-alkoxy-4-methyl-5-nitropyrimidines. However, in some cases, the resulting alkoxy group can itself be displaced by stronger nucleophiles, a phenomenon observed in related 6-alkoxy-4-chloro-5-nitropyrimidines. rsc.org
Sulfur nucleophiles, known for their high nucleophilicity (the alpha effect), are particularly reactive towards activated pyrimidines. msu.edu Thiolate anions (RS⁻), generated from thiols in the presence of a base, readily displace the chloro group to form 2-alkylthio- or 2-arylthio-4-methyl-5-nitropyrimidines. Studies on related systems, such as 2-sulfonylpyrimidines reacting with cysteine-based nucleophiles, demonstrate that S-arylation is rapid and highly chemoselective at neutral pH. nih.gov In comparison, 2-chloropyrimidines were found to be far less reactive under the same conditions, highlighting the superior leaving group ability of the sulfonyl group compared to chlorine. nih.gov Nonetheless, the reaction with potent sulfur nucleophiles like thiophenoxide with substrates like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate proceeds to give the expected substitution product. rsc.org
Kinetic Studies of SNAr Reactions on this compound Analogs
Detailed mechanistic insights are often gained by studying simplified analogs. The kinetics of SNAr reactions on 2-chloro-5-nitropyrimidine, which lacks the 4-methyl group, have been extensively investigated and provide a strong foundation for understanding the reactivity of the title compound.
Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with series of primary and secondary alicyclic amines in aqueous solution have been used to construct Brønsted-type plots. These plots correlate the logarithm of the nucleophilic rate coefficients (log kN) with the pKa of the nucleophile. The slope of this plot, the Brønsted coefficient (βnuc), provides information about the transition state structure.
For the reactions with both primary and secondary amines, the kinetic data revealed a non-catalyzed pathway. The analysis of the Brønsted plots was central to a discussion about whether the mechanism is concerted (a single step) or stepwise (involving a Meisenheimer complex intermediate). For both primary and secondary amines, the analysis suggested a concerted mechanism, ruling out the nucleophilic attack as the sole rate-determining step in a stepwise process. A notable exception was the reaction with piperidine, which showed a downward curvature on the plot, attributed to the synergy between its high nucleophilicity and the strong electron-withdrawing effect of the nitro group.
| Nucleophile (Amine) | Type | pKa | log kN (M-1s-1) |
|---|---|---|---|
| Piperazine | Primary | 5.88 | 0.14 |
| Glycylglycine | Primary | 8.25 | 0.65 |
| Piperazinium ion | Primary | 9.73 | 1.44 |
| Morpholine | Secondary | 8.63 | 1.95 |
| Piperidine | Secondary | 11.12 | 2.88 |
Data derived from graphical representations in scientific literature for illustrative purposes.
Further studies with a series of α-nucleophiles (species with a lone pair on the atom adjacent to the nucleophilic center) also resulted in split or non-linear Brønsted-type plots. This unusual behavior suggests that the transition state structures may differ across the nucleophile series, or that factors like hydrogen bonding between the electrophile and nucleophile play a crucial role in determining reactivity and the specific reaction pathway.
The solvent environment has a profound impact on the rates and mechanisms of SNAr reactions. The choice of solvent can influence the nucleophilicity of the attacking species and stabilize or destabilize the charged intermediates and transition states.
Kinetic studies of related SNAr reactions in various solvent mixtures, such as methanol-dimethyl sulfoxide (MeOH-Me₂SO), demonstrate these effects clearly. For the reaction of an activated nitroanisole with anilines, the rate increases with the solvent's dipolarity/polarizability (π*) and hydrogen bond acceptor ability (β), while it decreases with the hydrogen bond donor ability (α). nih.gov This is because hydrogen bonding from a protic solvent like methanol (B129727) to the amine nucleophile reduces its nucleophilicity. nih.gov Consequently, the reaction is significantly faster in aprotic, polar solvents like DMSO, where the "free" aniline (B41778) is more reactive. nih.gov
For reactions involving charged nucleophiles, polar aprotic solvents are generally preferred as they solvate the accompanying cation without strongly solvating and deactivating the anionic nucleophile. In contrast, protic solvents can form a strong solvation shell around the nucleophile through hydrogen bonding, which must be broken for the reaction to proceed, thus slowing it down. The stability of the Meisenheimer complex is also enhanced by polar solvents that can effectively delocalize the negative charge. Therefore, the reaction of this compound is expected to be significantly faster in polar aprotic solvents like DMSO or DMF compared to protic solvents like water or alcohols, especially when using amine nucleophiles.
Mechanistic Insights into SNAr Pathways (Concerted vs. Stepwise)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyrimidine (B1678525) systems. The mechanism of these reactions can proceed through either a concerted or a stepwise pathway.
In a stepwise mechanism , the reaction proceeds through a distinct, stabilized intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net This pathway is favored when the aromatic ring is highly electron-deficient, and the leaving group is poor. stackexchange.com The presence of strongly electron-withdrawing groups, such as a nitro group, can stabilize this intermediate. stackexchange.com
Conversely, a concerted mechanism involves a single transition state where bond-breaking and bond-forming occur simultaneously. differencebetween.com This pathway is more likely when the leaving group is good (e.g., chloride or bromide) and the ring is not extremely electron-poor. stackexchange.com Kinetic isotope effect studies have been instrumental in distinguishing between these pathways. A significant primary 13C/12C kinetic isotope effect suggests that the C-X bond is breaking in the rate-determining step, which is consistent with both mechanisms. However, comparing the experimental kinetic isotope effect to a calculated maximum value can help differentiate them; a large ratio of KIEexp/KIEmax is indicative of a concerted mechanism. stackexchange.com
For SNAr reactions on nitrogen-containing heterocycles like pyrimidines, studies suggest that they often proceed in a concerted fashion, irrespective of the leaving group or nucleophile. stackexchange.comnih.gov Specifically for 2-chloro-5-nitropyrimidine reacting with biothiols, kinetic studies point towards a mechanism that is on the borderline between concerted and stepwise pathways. researchgate.netresearchgate.net The formation of a zwitterionic Meisenheimer complex is a proposed first step, which can then either expel the leaving group directly or undergo base-catalyzed deprotonation before eliminating the chloride. researchgate.net
| Factor | Favors Stepwise Mechanism | Favors Concerted Mechanism | Relevance to this compound |
|---|---|---|---|
| Nature of Aromatic Ring | Highly electron-deficient | Less electron-poor | The pyrimidine ring is electron-deficient, further activated by the nitro group, potentially favoring a stepwise path. However, nitrogen heterocycles often favor concerted mechanisms. |
| Leaving Group Ability | Poor (e.g., F) | Good (e.g., Cl, Br) stackexchange.com | Chloride is a relatively good leaving group, which would favor a concerted pathway. stackexchange.com |
| Nucleophile | - | - | The nature of the nucleophile can influence the stability of the intermediate and the overall reaction kinetics. researchgate.netresearchgate.net |
| Stabilization of Intermediate | Strongly electron-withdrawing groups (e.g., nitro) stackexchange.com | - | The 5-nitro group strongly stabilizes the potential Meisenheimer intermediate. stackexchange.com |
Vicarious Nucleophilic Substitution (VNS) on Nitropyrimidine Systems
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyrimidines. nih.govorganic-chemistry.orgwikipedia.org This reaction allows for the formal replacement of a hydrogen atom with a nucleophile that bears a leaving group at the nucleophilic center. organic-chemistry.org
The general mechanism of VNS involves the following steps:
Addition of a carbanion: A carbanion, stabilized by an electron-withdrawing group and containing a leaving group (e.g., halogen), adds to the electron-deficient aromatic ring. nih.govacs.org This addition is typically fastest at a position occupied by a hydrogen atom. nih.gov
Formation of a σ-adduct: This addition leads to the formation of a Meisenheimer-type adduct. nih.govorganic-chemistry.org
β-Elimination: A base induces the elimination of the leaving group from the α-position of the original carbanion, leading to the formation of a nitrobenzylic carbanion. nih.govorganic-chemistry.org
Protonation: Acidic workup protonates the nitrobenzylic carbanion, restoring aromaticity and yielding the final product. organic-chemistry.org
For nitropyrimidine systems, VNS provides a route to introduce alkyl or other functional groups onto the pyrimidine ring. The reaction typically occurs at positions ortho or para to the strongly activating nitro group. organic-chemistry.org In the case of this compound, the presence of the nitro group at the 5-position would direct the VNS reaction to the C-6 position. However, it's important to note that in halonitroarenes, VNS can be faster than the standard SNAr of the halogen, except in cases with excellent leaving groups like fluoride. organic-chemistry.org
Reduction Chemistry of the Nitro Group in this compound
The nitro group of this compound is a versatile functional handle that can be reduced to an amino group, opening up further synthetic possibilities.
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a common and effective method for the reduction of nitro groups to amines. commonorganicchemistry.comsci-hub.st For aromatic nitro compounds, several catalyst systems are widely used:
Palladium on carbon (Pd/C): Often the catalyst of choice, it efficiently reduces both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, it can also reduce other functional groups.
Raney nickel: This is a good alternative to Pd/C, especially when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Platinum(IV) oxide (PtO₂): Another effective catalyst for this transformation. wikipedia.org
The reduction of this compound to 5-amino-2-chloro-4-methylpyrimidine via catalytic hydrogenation would require careful selection of the catalyst and reaction conditions to avoid the simultaneous reduction of the chloro group (hydrodehalogenation). Raney nickel is often preferred in such cases to maintain the halogen substituent. commonorganicchemistry.com
Selective Reduction Methods
Chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro group in this compound, is a significant synthetic challenge. Several methods have been developed to achieve this selectivity:
Metal-based reagents:
Iron (Fe) in acidic media: A mild and selective method for reducing nitro groups. commonorganicchemistry.com
Tin(II) chloride (SnCl₂): Provides a mild reduction of nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.comyoutube.com
Zinc (Zn) in acidic conditions: Another mild option for selective nitro reduction. commonorganicchemistry.com
Iron(III) catalyst with a silane (B1218182): A simple and bench-stable iron(III) catalyst has been shown to be highly chemoselective for the reduction of nitro groups over a range of other functionalities, including aryl halides. nih.govrsc.orged.ac.uk
Electrochemical methods: Selective electrohydrogenation at specific electrodes can achieve the reduction of nitro groups while leaving other groups intact. researchgate.net
Other reagents:
Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄): Can be used for selective reductions, particularly in cases where hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com
| Method | Reagents | Advantages | Potential Considerations for this compound |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni commonorganicchemistry.com | High efficiency | Potential for hydrodechlorination, requires careful catalyst selection. commonorganicchemistry.com |
| Metal/Acid Reduction | Fe/AcOH or SnCl₂/HCl commonorganicchemistry.com | Good chemoselectivity, mild conditions | Stoichiometric amounts of metal are often required, leading to waste. |
| Iron Catalysis | Fe(III) catalyst, silane nih.govrsc.orged.ac.uk | High chemoselectivity for nitro over aryl halides, catalytic | Optimization of catalyst and silane may be necessary. |
| Electrochemical Reduction | Specific electrodes (e.g., Devarda copper) researchgate.net | High selectivity, environmentally friendly | Requires specialized equipment. |
Electrophilic Aromatic Substitution Potentials on the Pyrimidine Ring
The pyrimidine ring is generally considered electron-deficient due to the presence of two nitrogen atoms, making it inherently resistant to electrophilic aromatic substitution (EAS). researchgate.net The presence of a strong electron-withdrawing group like the nitro group at the 5-position further deactivates the ring towards electrophilic attack.
Electrophilic attack on an aromatic ring is directed by the existing substituents. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.org In this compound, the pyrimidine nitrogens and the nitro group are strongly deactivating. The methyl group at C-4 is an activating group, but its influence is likely overshadowed by the deactivating effects of the nitrogens and the nitro group.
Therefore, electrophilic aromatic substitution on the C-6 position of this compound is highly unlikely to occur under standard EAS conditions. Reactions like nitration or sulfonation, which require strong electrophiles and harsh acidic conditions, would likely lead to degradation of the starting material rather than substitution. masterorganicchemistry.comlibretexts.org Attempts to introduce nitrogen-containing functional groups at the 5-position of insufficiently activated pyrimidines via electrophilic substitution have been reported to be unsuccessful. researchgate.net
Coupling Reactions for Further Functionalization of this compound
The chloro substituent at the C-2 position of this compound serves as a key handle for further functionalization through various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
While specific examples for this compound are not extensively detailed in the provided search results, the reactivity of similar 2-chloropyrimidines suggests that it would be a suitable substrate for common coupling reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters, catalyzed by a palladium complex, to form a new C-C bond. This would allow for the introduction of aryl or vinyl groups at the C-2 position.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new C-C bond, leading to the introduction of a substituted vinyl group at C-2.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a new C-N bond, replacing the chloro group with an amino group.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl group at the C-2 position.
The success of these coupling reactions would depend on the choice of catalyst, ligand, base, and solvent to optimize the reaction conditions and avoid side reactions, such as the reduction of the nitro group or reactions involving other positions on the pyrimidine ring.
A comprehensive search for specific experimental data on the advanced structural and spectroscopic analysis of This compound has revealed a significant scarcity of published research for this particular compound. While data exists for structurally related molecules, such as pyridine (B92270) analogues or pyrimidines with different substitution patterns (e.g., 2,4-dichloro-5-nitropyrimidine (B15318) or 4-chloro-2-methyl-5-nitropyrimidine), these are not within the scope of the requested article.
Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the provided outline for this compound, as the specific Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), and X-ray Crystallography data are not available in the public domain or indexed scientific databases based on the conducted searches.
Generating content for the specified sections would require speculation or the use of data from different compounds, which would violate the instructions to focus solely on this compound and maintain scientific accuracy.
Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro 4 Methyl 5 Nitropyrimidine
X-ray Crystallography of 2-Chloro-4-methyl-5-nitropyrimidine and its Derivatives
Determination of Molecular and Crystal Structures
Lacking experimental single-crystal X-ray diffraction data, the molecular structure of this compound has been investigated using computational methods. Theoretical calculations, specifically employing density functional theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, have provided an optimized molecular geometry in the gaseous phase. nih.gov These computational models are crucial in predicting the spatial arrangement of atoms and the bonding characteristics within the molecule.
The pyrimidine (B1678525) ring, a core component of the structure, is predicted to be nearly planar. The substituents—a chloro group at position 2, a methyl group at position 4, and a nitro group at position 5—induce slight distortions in the ring's geometry. The planarity of the nitro group relative to the pyrimidine ring is a key structural feature, influencing the electronic properties of the molecule.
The following tables present selected bond lengths and bond angles for the optimized geometry of this compound as determined by theoretical calculations. nih.gov
Table 1: Selected Bond Lengths
| Bond | Bond Length (Å) |
|---|---|
| C2-Cl | 1.73 |
| C4-C(CH3) | 1.51 |
| C5-N(NO2) | 1.47 |
| N1-C2 | 1.32 |
| C2-N3 | 1.33 |
| N3-C4 | 1.35 |
| C4-C5 | 1.41 |
| C5-C6 | 1.39 |
Table 2: Selected Bond Angles
| Angle | Bond Angle (°) |
|---|---|
| N1-C2-Cl | 115.3 |
| N3-C2-Cl | 117.5 |
| C2-N3-C4 | 116.2 |
| N3-C4-C5 | 123.5 |
| C4-C5-N(NO2) | 120.1 |
| C6-C5-N(NO2) | 119.8 |
| C5-C6-N1 | 121.3 |
It is important to note that these values represent a theoretical model and may differ slightly from experimental values in the solid state due to crystal packing forces.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
In the absence of a determined crystal structure, the analysis of intermolecular and intramolecular interactions relies on the examination of the molecule's functional groups and comparisons with analogous structures.
Intramolecular Interactions: The proximity of the substituents on the pyrimidine ring suggests the possibility of intramolecular interactions. Specifically, a weak intramolecular hydrogen bond could potentially form between a hydrogen atom of the methyl group and an oxygen atom of the adjacent nitro group. This type of interaction, often designated as C-H···O, can influence the conformation and planarity of the molecule.
Intermolecular Interactions: In a crystalline solid, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular forces. Several types of interactions are plausible:
Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak hydrogen bonds of the C-H···O and C-H···N types are likely to be significant. The hydrogen atoms of the methyl group and the pyrimidine ring could act as donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring could serve as acceptors. For instance, in the crystal structure of the related compound 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N-H···N and N-H···O hydrogen bonds to form sheets.
Halogen Bonding: The chlorine atom at the C2 position could potentially act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the nitro group or the nitrogen of the pyrimidine ring on a neighboring molecule.
The interplay of these various weak interactions would dictate the final three-dimensional supramolecular architecture of the compound in the solid state.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methyl 5 Nitropyrimidine
Density Functional Theory (DFT) Calculations for Molecular Properties
Comprehensive DFT studies, which would provide detailed information on the optimized geometry and vibrational spectra, have not been published for 2-Chloro-4-methyl-5-nitropyrimidine.
Specific optimized bond lengths, bond angles, and dihedral angles derived from DFT calculations for this compound are not available in peer-reviewed literature.
Calculated vibrational frequencies and their correlation with experimental infrared and Raman spectra, a standard output of DFT analysis, have not been reported for this compound.
Quantum Chemical Descriptors for Reactivity and Stability
Analysis of quantum chemical descriptors, which are essential for predicting the reactivity and kinetic stability of a molecule, is not available for this compound.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which are fundamental to assessing chemical reactivity and electronic transitions, have not been detailed in research articles.
NBO analysis, a method used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule, has not been performed on this compound in any available study.
MEP maps, which are vital for identifying sites susceptible to electrophilic and nucleophilic attack, are not available for this compound.
Available Computational Data
While detailed theoretical studies are lacking, some basic computational properties for this compound have been reported by chemical suppliers. These provide a preliminary overview of the molecule's characteristics. chemscene.com
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 68.92 Ų | chemscene.com |
| LogP | 1.34662 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Global Reactivity Descriptors
Global reactivity descriptors offer a theoretical lens to understand the chemical behavior of this compound. These descriptors, derived from conceptual density functional theory (DFT), help in predicting the molecule's reactivity, stability, and the nature of its interactions. Key descriptors include chemical hardness, global softness, electronegativity, chemical potential, and the electrophilicity index.
These parameters are crucial for characterizing the molecule's reactivity. For instance, a high chemical hardness suggests low reactivity, while a high electrophilicity index points to a strong capacity to accept electrons. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, further elucidates the regions susceptible to electrophilic and nucleophilic attacks.
Thermodynamic Property Analysis of this compound
The thermodynamic properties of this compound have been investigated to understand its stability and behavior under different thermal conditions. Key thermodynamic parameters such as heat capacity, entropy, and enthalpy have been calculated. These properties are essential for predicting the compound's behavior in chemical reactions and for process optimization in its synthesis and application.
Table 1: Thermodynamic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 172.57 | g/mol |
| Melting Point | 37-39 | °C |
| Boiling Point | 91 °C at 5 mmHg | °C |
Note: This data is compiled from various sources and may vary slightly depending on the experimental conditions. sigmaaldrich.com
Prediction of Non-Linear Optical (NLO) Properties, including Hyperpolarizability
Theoretical studies suggest that pyrimidine (B1678525) derivatives, like this compound, can exhibit significant non-linear optical (NLO) properties. nih.gov The presence of electron-donating (methyl group) and electron-withdrawing (nitro and chloro groups) substituents on the pyrimidine ring can create a "push-pull" electronic effect, which is a key feature for high NLO activity. nih.govjhuapl.edu
The first-order hyperpolarizability (β) is a critical parameter for quantifying the NLO response of a molecule. Computational methods, such as DFT, are employed to calculate this value. A high β value indicates a strong NLO response, making the compound a potential candidate for applications in optoelectronics and photonics. nih.govresearchgate.net The delocalization of π-electrons within the pyrimidine ring, influenced by the substituents, plays a vital role in enhancing these properties. nih.gov
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. Understanding the structure and energy of these transition states is fundamental to predicting reaction rates and product selectivity.
For pyrimidine derivatives, computational studies have been instrumental in understanding various reactions, such as nucleophilic substitution at the chloro-substituted carbon. rsc.org Theoretical models can predict the most likely reaction pathways by comparing the activation energies of different possible mechanisms. These insights are invaluable for designing more efficient synthetic routes and for understanding the compound's role in more complex chemical and biological systems. rsc.org
Derivatization and Scaffold Functionalization of 2 Chloro 4 Methyl 5 Nitropyrimidine
Design and Synthesis of Novel Pyrimidine (B1678525) Analogs via Substitution Reactions
The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction serves as a primary method for introducing chemical diversity, allowing for the synthesis of a wide array of pyrimidine analogs. The process follows a well-established addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken but is restored upon the expulsion of the chloride ion, yielding the substituted product.
The reaction is general for a broad range of nucleophiles. For instance, amines, alkoxides, and thiolates can readily displace the chlorine atom to form the corresponding 2-amino, 2-alkoxy, and 2-thioalkyl pyrimidine derivatives. Studies on the closely related 2-chloro-5-nitropyrimidine (B88076) confirm its utility in synthesizing new 5-nitropyrimidines. rsc.org However, with highly activated electrophiles like 2-chloro-5-nitropyrimidine, competing hydrolysis can occur, particularly in aqueous media, leading to the formation of 2-hydroxy-5-nitropyrimidine. rsc.org
The general scheme for these substitution reactions can be summarized as follows:
Table 1: General Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 2-(Dialkylamino)-4-methyl-5-nitropyrimidine |
| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 2-Alkoxy-4-methyl-5-nitropyrimidine |
This versatile reactivity allows for the systematic design and synthesis of novel pyrimidine analogs for various research applications.
Exploration of Structure-Reactivity Relationships in Derivatives
The rate and efficiency of the SNAr reaction on the 2-chloro-4-methyl-5-nitropyrimidine scaffold are intrinsically linked to the structural properties of the reacting nucleophile. Kinetic studies performed on the analogous 2-chloro-5-nitropyrimidine with various nucleophiles reveal important structure-reactivity relationships. researchgate.net
The nucleophilicity of the attacking species is a primary determinant of the reaction rate. A complete kinetic study using Brönsted-type slope parameters (βnuc), which correlate the reaction rate with the pKa of the nucleophile, is used to assign the mechanism and the rate-determining step. researchgate.net A higher βnuc value suggests a greater degree of bond formation in the transition state. For many nucleophiles, the reaction proceeds via a stepwise mechanism where the formation of the Meisenheimer complex is the rate-determining step. researchgate.net
The reactivity is also influenced by the solvent and the presence of intramolecular bonds that can stabilize intermediate species. researchgate.net For instance, the reactivity of biothiols is enhanced by the formation of specific electrophile/nucleophile adducts. researchgate.net
Table 2: Illustrative Structure-Reactivity Correlation
| Nucleophile Property | Effect on Reaction Rate | Rationale |
|---|---|---|
| Increased Basicity (Higher pKa) | Generally increases | A more basic nucleophile is typically more electron-rich and donates its electron pair more readily to the electrophilic carbon center. |
| Increased Steric Hindrance | Decreases | Bulky groups on the nucleophile hinder its approach to the reaction center, slowing the formation of the Meisenheimer complex. |
| Presence of α-Effect | Increases | Nucleophiles with an adjacent atom bearing a lone pair of electrons (e.g., hydrazine) exhibit enhanced reactivity beyond what their basicity would suggest. |
Understanding these relationships is crucial for predicting reaction outcomes and designing efficient synthetic routes to target molecules.
Solid-Phase Synthesis Approaches for Pyrimidine-Based Libraries
Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries based on the pyrimidine scaffold. This methodology facilitates purification by allowing excess reagents and by-products to be washed away from the resin-bound product. The synthesis of pyridine (B92270) and pyrimidine-based fragment libraries has been successfully achieved using this approach, often enhanced by microwave and flow chemistry. researchgate.netsoton.ac.uk
A typical solid-phase strategy for a pyrimidine library involves several key steps:
Anchoring: The pyrimidine core or a reactant that will form it is attached to a solid support (resin), often via a suitable linker.
Sequential Reactions: The resin-bound substrate is subjected to a series of reactions. In the context of this compound, this would typically involve sequential SNAr reactions where the chloro group is displaced.
Diversification: By using a diverse set of nucleophiles in each step, a large library of unique compounds can be generated on the resin. For example, a solid-phase synthesis of a 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidine library was developed using three controlled SNAr reactions. nih.gov
Cleavage: Once the synthesis is complete, the final products are cleaved from the solid support, yielding the library of purified compounds.
This approach is highly amenable to automation and has been used to generate libraries of tens of thousands of compounds for screening purposes. nih.gov
Impact of Substituent Modifications on Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of its three key substituents. Modification of these groups can dramatically alter the molecule's properties and open up new avenues for derivatization.
The Nitro Group (-NO₂): This group is the primary activating group for the SNAr reaction at the C2 position. Its strong electron-withdrawing nature polarizes the C-Cl bond and stabilizes the anionic Meisenheimer intermediate, making the substitution reaction favorable. libretexts.org Furthermore, the nitro group itself can be chemically transformed. A common and synthetically useful transformation is its reduction to an amino group (-NH₂) using reagents like tin(II) chloride or catalytic hydrogenation. This introduces a new nucleophilic site on the ring, enabling a host of subsequent reactions such as acylation, alkylation, or diazotization, thereby providing a secondary pathway for scaffold functionalization.
The Chloro Group (-Cl): As discussed, this group serves as an excellent leaving group in SNAr reactions, acting as the primary site for introducing diversity. Its replacement is the cornerstone of functionalizing this scaffold.
Applications of 2 Chloro 4 Methyl 5 Nitropyrimidine in Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on the 2-chloro-4-methyl-5-nitropyrimidine molecule allows for its elaboration into more complex, fused heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, while the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. This dual reactivity is instrumental in the construction of various fused pyrimidine (B1678525) derivatives, such as pyrimido[4,5-d]pyrimidines.
Although direct and detailed research specifically utilizing this compound for the synthesis of complex heterocyclic systems is not extensively documented in readily available literature, the reactivity patterns of similar compounds provide a strong indication of its potential. For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives often involves the reaction of a 4-aminopyrimidine (B60600) with a suitable cyclizing agent. By reducing the nitro group of this compound to an amino group, a 2-chloro-4-methyl-5-aminopyrimidine intermediate would be formed. This intermediate could then undergo further reactions to build the second pyrimidine ring.
The general strategy for the synthesis of such fused systems often involves a multi-step process. While specific examples for this compound are scarce, the synthesis of new heterocyclic systems like pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and pyrazolo[3,4-c]-2,7-naphthyridines from other functionalized pyridine (B92270) and pyrimidine precursors highlights the methodologies that could be applied. nih.govresearchgate.net
Utilization as a Building Block for Diverse Organic Molecules
The reactivity of the chlorine atom in this compound makes it an excellent electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 2-position of the pyrimidine ring.
The nitro group on the pyrimidine ring acts as a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. This facilitates the displacement of the chlorine atom by a range of nucleophiles, including amines, alkoxides, and thiolates. For example, the reaction of similar 2-chloropyrimidines with amines proceeds readily to form 2-aminopyrimidine (B69317) derivatives.
While specific research detailing the reactions of this compound is limited, the known reactivity of analogous compounds such as 2-chloro-4-methyl-5-nitropyridine (B1210972) suggests that it is an important intermediate. guidechem.com The nitro group in such compounds exhibits halogen-like properties and is readily replaced by nucleophiles. guidechem.com This reactivity allows for the preparation of derivatives with various substituents. guidechem.com
| Nucleophile | Resulting Functional Group at C2 | Potential Product Class |
| Primary/Secondary Amines | Substituted Amino | 2-Amino-4-methyl-5-nitropyrimidines |
| Alkoxides (e.g., Sodium Methoxide) | Methoxy | 2-Methoxy-4-methyl-5-nitropyrimidine |
| Thiolates (e.g., Sodium Thiophenoxide) | Thioether | 2-(Aryl/Alkyl)thio-4-methyl-5-nitropyrimidines |
Precursor for Nitro-Substituted Aromatic and Heterocyclic Compounds
This compound serves as a valuable starting material for the synthesis of other nitro-substituted aromatic and heterocyclic compounds. The existing nitro group can be retained in the final product while other parts of the molecule are modified.
The synthesis of various nitro-substituted heterocycles often relies on the availability of suitable nitro-containing precursors. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives starts from 2-chloro-4-nitrobenzoic acid, highlighting the utility of a chlorinated nitroaromatic precursor. nih.gov Similarly, 4-chloro-3-nitrocoumarin (B1585357) has been employed as a precursor for the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org
The chemical transformations of 2-chloro-3-cyano-4-methylamino-5-nitropyridine into various derivatives of dipyrido[1,2-a:3,2-e]pyrimidine and thieno[2,3-b]pyridine (B153569) further illustrate how a functionalized nitropyridine can be a key starting material for a range of complex nitro-containing heterocycles. researchgate.net Although this is a different molecule, the principle of using a substituted nitropyrimidine as a foundational block for more complex structures is clearly demonstrated.
| Starting Material | Transformation | Resulting Nitro-Substituted Compound |
| This compound | Nucleophilic substitution of the chloro group | 2-Substituted-4-methyl-5-nitropyrimidines |
| This compound | Reduction of the nitro group followed by further functionalization | Various 5-amino- or other 5-substituted pyrimidine derivatives |
Potential Applications in Medicinal Chemistry Research Excluding Clinical Human Trials
Development of Novel Bioactive Scaffolds
There is no specific information available in the reviewed literature detailing the use of 2-Chloro-4-methyl-5-nitropyrimidine as a foundational scaffold for the development of novel bioactive molecules.
Investigation of Interactions with Molecular Targets (e.g., Enzymes, Receptors)
No studies explicitly investigating the interactions of derivatives of this compound with specific molecular targets such as enzymes or receptors could be identified in the available research.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Consistent with the lack of data in the previous sections, there are no published Structure-Activity Relationship (SAR) studies for derivatives of this compound. Such studies are contingent on the synthesis and biological testing of a series of related compounds, for which there is no current public record.
Potential Applications in Agrochemicals Research
Design and Synthesis of Herbicide and Pesticide Candidates
The primary application of 2-Chloro-4-methyl-5-nitropyrimidine in agrochemical research lies in its use as a key intermediate for creating new herbicide and pesticide candidates. The design strategy often involves linking the pyrimidine (B1678525) core to other pharmacophores known to interact with specific biological targets in weeds or pests. The reactive chlorine atom is the primary site for modification, enabling the synthesis of extensive libraries of derivatives for screening.
Synthesis of Pyrimidine-Based Herbicides:
Research has demonstrated the efficacy of pyrimidine derivatives as inhibitors of essential plant enzymes, such as acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govacs.org This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.gov Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing the plant to die.
A common synthetic approach involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with an appropriate functional group from another molecule. For instance, pyrimidine-thiourea derivatives have been synthesized and shown to possess significant herbicidal activity. nih.gov In a representative synthesis, a substituted pyrimidine can be reacted with a thiourea (B124793) derivative to form a new molecule that combines the structural features of both precursors.
Detailed Research Findings:
In one study, a series of novel thiourea compounds containing aromatic-substituted pyrimidines were synthesized. nih.gov While not using this compound directly, the principle of utilizing a reactive pyrimidine is central. The resulting compounds were tested for their herbicidal activity against various weed species. The results indicated that certain compounds exhibited potent inhibitory effects on the root growth of weeds like Digitaria adscendens (large crabgrass) and Amaranthus retroflexus (redroot pigweed). nih.gov
For example, compound 4f from this study showed an 81% inhibition rate on the root growth of Digitaria adscendens at a concentration of 100 mg L⁻¹. nih.gov Another compound, 4d , inhibited the root growth of Brassica napus L. (rapeseed), a broadleaf weed model, by 81.5% at the same concentration. nih.gov These compounds also demonstrated inhibitory activity against the AHAS enzyme, with compound 4d achieving an inhibition rate of 44.4% at 100 mg L⁻¹. nih.gov
Table 1: Herbicidal Activity of Pyrimidine Thiourea Derivatives nih.gov
| Compound ID | Target Weed Species | Concentration (mg L⁻¹) | Root Growth Inhibition (%) |
| 4d | Brassica napus L. | 100 | 81.5 |
| 4f | Digitaria adscendens | 100 | 81.0 |
Another successful strategy involves creating pyrimidine–biphenyl hybrids to overcome weed resistance to existing AHAS inhibitors. acs.org Researchers designed and synthesized a series of such hybrids, demonstrating that they could exhibit higher inhibitory activities against Arabidopsis thaliana AHAS than commercial herbicides like bispyribac (B138428) and flumetsulam. acs.org
The lead compounds from this research, 4aa and 4bb , showed excellent post-emergence herbicidal activity across a broad spectrum of weeds at application rates of 37.5–150 g of active ingredient per hectare. acs.org Crucially, these compounds were also effective against weed biotypes that have developed resistance to commercial AHAS-inhibiting herbicides. acs.org
Table 2: AHAS Inhibitory Activity of Pyrimidine-Biphenyl Hybrids acs.org
| Compound ID | Target Enzyme | Kᵢ (μM) |
| 4aa | Arabidopsis thaliana AHAS | 0.09 |
| 4bb | Arabidopsis thaliana AHAS | 0.02 |
| Bispyribac (Control) | Arabidopsis thaliana AHAS | 0.54 |
| Flumetsulam (Control) | Arabidopsis thaliana AHAS | 0.38 |
The versatility of the chloropyrimidine scaffold is further highlighted in the synthesis of aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net Synthetic protocols have been developed to functionalize a phenoxypropionate core with pyrimidinyl moieties via an oxygen bridge, taking advantage of the reactivity of the chloro-group on the pyrimidine ring. researchgate.net Preliminary bioassays showed that many of these compounds possess good herbicidal activities against barnyard grass. researchgate.net
These examples underscore the potential of this compound as a starting material. Its activated chlorine atom allows for its integration into diverse molecular frameworks, leading to the discovery of new herbicidal candidates with potentially novel modes of action or improved efficacy against resistant weeds.
Potential Applications in Materials Science Research
Exploration of Photoconductive Properties
There is currently a lack of specific research data on the photoconductive properties of 2-Chloro-4-methyl-5-nitropyrimidine. The exploration of organic compounds for photoconductive applications is an active area of research, and the electronic characteristics of the pyrimidine (B1678525) ring, combined with the electron-withdrawing nitro group and the chloro substituent, could theoretically impart interesting electronic properties. However, without dedicated studies, any discussion on its potential in this area remains speculative. General research into pyrimidine derivatives has indicated their potential in the development of conductive polymers, but this has not been specifically linked to this compound.
Potential as a Component in Catalyst Development
The potential of this compound as a component in catalyst development is an area that appears to be underexplored. Pyrimidine derivatives have been investigated as ligands in catalysis and as catalysts themselves in various organic reactions. The nitrogen atoms in the pyrimidine ring and the electronic effects of the chloro and nitro groups could allow for coordination with metal centers or participation in catalytic cycles. However, specific research demonstrating the use of this compound in this capacity has not been identified. Further investigation would be required to synthesize and evaluate its catalytic activity and potential as a precursor for more complex catalytic systems.
Environmental Fate and Degradation Studies of Nitropyrimidine Compounds
Microbial Degradation Pathways of Substituted Pyrimidines and Analogs
The microbial degradation of nitroaromatic compounds, including nitropyrimidines, can proceed through several distinct biochemical pathways. nih.govnih.gov These pathways are largely determined by the specific enzymatic capabilities of the microorganisms and the chemical structure of the compound, including the nature and position of its substituents. researchgate.net Generally, the initial step in the breakdown of these molecules involves the transformation of the nitro group. nih.gov
Three primary strategies have been identified for the microbial metabolism of nitroaromatic compounds:
Oxidative Denitrification: Monooxygenase or dioxygenase enzymes can attack the aromatic ring, leading to the removal of the nitro group as nitrite (B80452). nih.gov For example, in the degradation of some nitrophenols, a monooxygenase hydroxylates the ring, precipitating the elimination of the nitro group. nih.gov
Reductive Pathways: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. nih.govnih.gov These reduced intermediates are often more amenable to further degradation. For instance, the reduction of the nitro group to a hydroxylamine (B1172632) is a key initial step in the productive metabolism of nitrobenzene. nih.gov
Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the electron-deficient aromatic ring of dinitro and trinitro compounds, forming a Meisenheimer complex. This complex then rearomatizes with the elimination of a nitrite ion. nih.gov
While specific pathways for 2-Chloro-4-methyl-5-nitropyrimidine are not extensively documented, studies on analogous compounds like chloronitrophenols and other nitroaromatic compounds provide valuable insights. For example, the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) by Cupriavidus sp. strain CNP-8 proceeds via a hydroxyquinol pathway, initiated by a monooxygenase that removes the nitro group. nih.govresearchgate.net In contrast, the degradation of 2-chloro-5-nitrophenol (B15424) (2C5NP) by the same strain involves a partial reductive pathway. frontiersin.org The degradation of p-nitrophenol (PNP) has been shown to proceed through either a hydroquinone (B1673460) or a hydroxyquinol pathway, depending on the microbial species and environmental conditions. nih.gov These examples highlight the diversity of microbial strategies for degrading substituted nitroaromatic compounds.
Isolation and Characterization of Microbial Strains Capable of Degradation
A critical step in understanding and harnessing biodegradation is the isolation and characterization of microorganisms with the ability to break down specific pollutants. Researchers have successfully isolated numerous bacterial and fungal strains capable of degrading nitroaromatic compounds from contaminated soils, industrial wastewater, and activated sludge. frontiersin.orgmdpi.comcwejournal.org
The enrichment culture technique is a common method used to isolate such microorganisms. cwejournal.org This involves cultivating environmental samples in a medium containing the target pollutant as the sole source of carbon, nitrogen, or energy. cwejournal.orgplos.org This selective pressure favors the growth of organisms that can utilize the compound.
Several bacterial genera are frequently implicated in the degradation of nitroaromatic and chloronitroaromatic compounds, including:
Pseudomonas researchgate.netcwejournal.orgdtic.mil
Cupriavidus nih.govresearchgate.netfrontiersin.org
Rhodococcus plos.org
Bacillus nih.gov
Ochrobactrum researchgate.netfrontiersin.org
Arthrobacter nih.gov
For instance, Cupriavidus sp. strain CNP-8, isolated from pesticide-contaminated soil, has demonstrated the ability to degrade various chloronitrophenols, including 2C4NP and 2C5NP. nih.govfrontiersin.org Similarly, Rhodococcus sp. strain MB-P1 was isolated for its ability to degrade 2-chloro-4-nitroaniline (B86195), utilizing it as a sole source of carbon, nitrogen, and energy. plos.org Endophytic bacteria, which live within plant tissues, have also been identified as potential degraders of nitroaromatic compounds like nitenpyram (B241). nih.gov
The following table summarizes some microbial strains isolated for their ability to degrade compounds analogous to this compound.
| Strain | Degraded Compound | Source of Isolation |
| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol (2C4NP), 2-Chloro-5-nitrophenol (2C5NP) | Pesticide-contaminated soil nih.govfrontiersin.org |
| Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | Not specified plos.org |
| Ochrobactrum sp. strain DF-1 | Nitenpyram | Not specified frontiersin.org |
| Bacillus thuringiensis strain NIT-2 | Nitenpyram | Endophyte from Brassica rapa nih.gov |
| Pseudomonas resinovarans AST2.2 | Chlorpyrifos | Apple orchard soil cwejournal.org |
Kinetic and Mechanistic Studies of Biodegradation
Kinetic studies are essential for quantifying the rate of biodegradation and understanding the factors that control it. The degradation of many nitroaromatic compounds by microbial isolates often follows Michaelis-Menten kinetics, which can be adapted to models like the Haldane model to account for substrate inhibition at high concentrations. nih.govresearchgate.net
For example, the biodegradation of 2C4NP by Cupriavidus sp. strain CNP-8 was found to follow the Haldane substrate inhibition model. nih.govresearchgate.net The maximum specific growth rate (μmax) was determined to be 0.148/h, with a half-saturation constant (Ks) of 0.022 mM and a substrate inhibition constant (Ki) of 0.72 mM. nih.govresearchgate.net This indicates that while the bacterium can efficiently degrade 2C4NP at lower concentrations, its activity is inhibited at concentrations above 0.72 mM.
Similarly, kinetic analysis of 2C5NP degradation by the same strain also revealed concentration-dependent degradation, with a maximum specific degradation rate of 21.2 ± 2.3 μM h−1. frontiersin.org Negligible degradation was observed when the substrate concentration exceeded 0.7 mM, again indicating substrate toxicity at higher levels. frontiersin.org
The following table presents kinetic parameters for the degradation of some chloronitrophenols by Cupriavidus sp. strain CNP-8.
| Compound | Maximum Specific Growth/Degradation Rate | Half-Saturation Constant (Ks) | Substrate Inhibition Constant (Ki) |
| 2-Chloro-4-nitrophenol (2C4NP) | μmax = 0.148/h nih.govresearchgate.net | 0.022 mM nih.govresearchgate.net | 0.72 mM nih.govresearchgate.net |
| 2-Chloro-5-nitrophenol (2C5NP) | 21.2 ± 2.3 μM h−1 frontiersin.org | Not Reported | Substrate inhibition above 0.7 mM frontiersin.org |
| 2,6-Dichloro-4-nitrophenol (B181596) (2,6-DCNP) | μmax = 0.124/h semanticscholar.org | 0.038 mM semanticscholar.org | 0.42 mM semanticscholar.org |
Mechanistic studies often involve identifying metabolic intermediates to elucidate the degradation pathway. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose. mdpi.comcwejournal.org For instance, in the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, intermediates such as 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol were identified, confirming a specific degradation route. plos.org
Factors Influencing Biodegradability (e.g., Substituent Effects)
The biodegradability of substituted pyrimidines and their analogs is influenced by a variety of factors, including both the chemical properties of the compound and the environmental conditions.
Substituent Effects: The number, type, and position of substituents on the pyrimidine (B1678525) or aromatic ring play a crucial role. researchgate.net The presence of electron-withdrawing groups like nitro and chloro groups can make the ring more resistant to electrophilic attack by oxygenases, a common initial step in aerobic degradation. frontiersin.org
Number of Substituents: Generally, an increase in the number of halogen substituents decreases the rate of biodegradation. For example, the degradation rate of 2,6-dichloro-4-nitrophenol is significantly lower than that of monochlorinated nitrophenols. semanticscholar.org
Position of Substituents: The location of substituents can influence the accessibility of the molecule to microbial enzymes and the stability of intermediates.
Environmental Factors:
pH and Temperature: Microbial activity is highly dependent on pH and temperature. For instance, Ochrobactrum sp. strain DF-1 showed optimal degradation of nitenpyram at a pH of 7.0 and a temperature of 30°C. frontiersin.org Deviation from these optimal conditions significantly reduced degradation efficiency. frontiersin.org
Nutrient Availability: The presence of other carbon and nitrogen sources can affect the degradation of the target compound. nih.gov Sometimes, the presence of an easily metabolizable co-substrate can enhance the degradation of a more recalcitrant compound, a process known as co-metabolism. nih.gov
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are active. nih.gov
Bioavailability: The extent to which a compound is available to microorganisms can be limited by its solubility and sorption to soil particles. acs.org
Implications for Bioremediation Strategies
The knowledge gained from studying the microbial degradation of nitropyrimidine compounds and their analogs has significant implications for developing effective bioremediation strategies for contaminated sites. nih.govresearchgate.net Bioremediation offers an environmentally friendly and potentially cost-effective alternative to traditional physical and chemical treatment methods. nih.govresearchgate.net
Two main bioremediation approaches are:
Biostimulation: This involves stimulating the existing native microbial population in a contaminated environment to degrade pollutants by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances. mdpi.comnih.gov Adjusting conditions such as pH and moisture content can also enhance microbial activity. researchgate.net
Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms with proven degradative capabilities to a contaminated site. nih.govresearchgate.net This is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways. For example, inoculating soil with Ochrobactrum sp. strain DF-1 dramatically increased the degradation of nitenpyram compared to uninoculated soil. frontiersin.org
Several bioremediation techniques can be employed, depending on the specific site conditions and the nature of the contamination:
Biopiles: Excavated contaminated soil is piled and treated with nutrients and aeration to enhance microbial degradation. nih.govnih.gov
Windrows: Contaminated soil is placed in long piles (windrows) that are periodically turned to improve aeration. nih.govnih.gov
Bioventing: Oxygen is delivered to the contaminated soil in situ to stimulate the activity of indigenous aerobic microorganisms. nih.govnih.gov
Fluidized Bed Bioreactors: These reactors can be used for the treatment of contaminated water, providing a controlled environment for microbial growth and pollutant degradation. nih.gov
The selection of an appropriate bioremediation strategy depends on a thorough understanding of the contaminant's properties, the site's hydrogeological characteristics, and the metabolic potential of the microbial communities involved. nih.govresearchgate.net
Navigating the Uncharted Territory of this compound: A Call for Future Research
The chemical compound this compound represents a largely unexplored frontier in heterocyclic chemistry. Despite its structural similarities to more extensively studied pyrimidine and pyridine (B92270) derivatives, a comprehensive review of academic literature reveals a notable scarcity of research dedicated specifically to this molecule. This lack of dedicated inquiry presents both a significant challenge and a compelling opportunity for the scientific community. While detailed research findings are limited, a forward-looking analysis based on the known reactivity of related compounds allows for the projection of future research directions that could unlock its potential.
Q & A
Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-4-methyl-5-nitropyrimidine, and how do they address structural ambiguities?
Answer: Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are critical for identifying functional groups and vibrational modes. For example, the nitro (-NO₂) and chloro (-Cl) groups exhibit distinct absorption bands:
- Nitro group : Strong asymmetric stretching near 1530–1560 cm⁻¹ and symmetric stretching at 1340–1380 cm⁻¹.
- Chloro group : C-Cl stretching vibrations in the 550–750 cm⁻¹ range.
Quantum chemical calculations (e.g., B3LYP/6-311++G**) validate experimental spectra by predicting vibrational frequencies and molecular conformations . Conformational analysis using these methods resolves ambiguities in substituent orientation, such as methyl group placement relative to the pyrimidine ring.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Engineering Controls : Use fume hoods to minimize inhalation risks, as the compound may release toxic vapors during synthesis.
- First-Aid Measures : Immediate rinsing with water for 15+ minutes in case of exposure, followed by medical consultation .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid incompatible materials like strong oxidizers .
Q. How is this compound synthesized, and what are common intermediates?
Answer: A typical route involves nitration and chlorination of 4-methylpyrimidine precursors:
Nitration : Reaction with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 5-position.
Chlorination : Use of POCl₃ or PCl₅ under reflux to substitute hydroxyl or amino groups with chlorine.
Key intermediates include 4-methyl-5-nitropyrimidine and 2-hydroxy-4-methyl-5-nitropyrimidine. Reaction progress is monitored via TLC or HPLC to ensure purity .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they mitigated?
Answer: Crystallization challenges include:
- Polymorphism : Substituent orientation (e.g., methyl or nitro groups) can lead to multiple crystal forms. X-ray diffraction (XRD) with single-crystal samples resolves this by identifying dihedral angles between the pyrimidine ring and substituents .
- Hydrogen Bonding : Weak C–H⋯O/N interactions complicate packing patterns. Hirshfeld surface analysis quantifies intermolecular interactions to refine structural models .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nitro and chloro groups activate the pyrimidine ring toward nucleophilic aromatic substitution (SNAr). For example:
- Suzuki Coupling : The 2-chloro position reacts preferentially with aryl boronic acids in the presence of Pd(PPh₃)₄.
- Amination : Ammonia or amines substitute the 4-chloro group under high-temperature catalysis (e.g., CuI/1,10-phenanthroline).
Density functional theory (DFT) calculations (e.g., B3PW91/cc-pVTZ) predict charge distribution, showing higher electrophilicity at the 2-position due to resonance effects from the nitro group .
Q. What computational methods are used to predict the stability of this compound under varying pH conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in acidic/basic media. For instance, the nitro group stabilizes the ring in acidic conditions but promotes decomposition in alkaline environments.
- pKa Prediction : Software like ACD/Labs or ChemAxon estimates protonation states. The compound’s nitro group lowers the pKa of adjacent protons, increasing solubility in polar solvents .
Q. How can contradictions in reported spectroscopic data for pyrimidine derivatives be resolved?
Answer:
- Comparative Analysis : Cross-reference FTIR, NMR, and mass spectrometry data with computational predictions (e.g., Gaussian 16).
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled compounds to distinguish overlapping signals.
- Meta-Analysis : Evaluate literature discrepancies by testing under standardized conditions (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
